molecular formula C12H17BrN2O4 B584898 3-ブロモミドドリン CAS No. 1797102-13-6

3-ブロモミドドリン

カタログ番号: B584898
CAS番号: 1797102-13-6
分子量: 333.182
InChIキー: LDJZPMMIIPJTHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo Midodrine is a chemical compound with the molecular formula C12H17BrN2O4 and a molecular weight of 333.18 g/mol . It is a derivative of Midodrine, which is an alpha-adrenergic agonist used primarily to treat orthostatic hypotension . The addition of a bromine atom to the Midodrine structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

作用機序

Target of Action

3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of 3-Bromo Midodrine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

3-Bromo Midodrine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .

Biochemical Pathways

Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .

Pharmacokinetics

Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .

Result of Action

The molecular and cellular effects of 3-Bromo Midodrine’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo Midodrine. For instance, the presence of other medications can interact with 3-Bromo Midodrine and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy

生化学分析

Biochemical Properties

It can be inferred from the properties of Midodrine that 3-Bromo Midodrine may interact with α1-adrenergic receptors . These receptors are proteins that respond to adrenaline and noradrenaline and play a crucial role in regulating physiological processes such as vasoconstriction and the regulation of blood pressure .

Cellular Effects

Midodrine, the parent compound, is known to increase vascular tone and blood pressure by activating α1-adrenergic receptors . It is plausible that 3-Bromo Midodrine may have similar effects on cells, influencing cell signaling pathways and cellular metabolism.

Molecular Mechanism

Midodrine is known to exert its effects through its active metabolite, desglymidodrine, which binds to α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . It is possible that 3-Bromo Midodrine may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 3-Bromo Midodrine in laboratory settings. Midodrine has been shown to have a short half-life, with its effects typically lasting for around four hours .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 3-Bromo Midodrine in animal models. Studies on Midodrine have shown that it can effectively increase blood pressure at certain dosages .

Metabolic Pathways

Midodrine is known to be metabolized into its active form, desglymidodrine, through enzymatic hydrolysis in the liver and other tissues . It is plausible that 3-Bromo Midodrine may undergo similar metabolic processes.

Transport and Distribution

Midodrine is known to be poorly distributed across the blood-brain barrier , suggesting that 3-Bromo Midodrine may have a similar distribution profile.

準備方法

The synthesis of 3-Bromo Midodrine involves several steps, starting with the bromination of 2,5-dimethoxyphenylacetic acid. The brominated intermediate is then reacted with 2-aminoethanol to form the final product . The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

化学反応の分析

3-Bromo Midodrine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride (NaH) for deprotonation steps. Major products formed from these reactions include various substituted derivatives that can be further utilized in research and development.

類似化合物との比較

3-Bromo Midodrine can be compared with other similar compounds such as:

The uniqueness of 3-Bromo Midodrine lies in its enhanced chemical reactivity due to the presence of the bromine atom, making it a valuable compound for synthetic and pharmacological research.

生物活性

3-Bromo Midodrine is a derivative of midodrine, a well-known peripherally acting alpha-1 adrenergic agonist used primarily for treating orthostatic hypotension. This compound is gaining attention in pharmacological research due to its potential therapeutic applications and biological activities. Understanding the biological activity of 3-Bromo Midodrine is crucial for its development as a therapeutic agent.

3-Bromo Midodrine has the molecular formula C12H17BrN2O4C_{12}H_{17}BrN_2O_4 and is classified as a brominated derivative of midodrine. Its structure enhances specific biological activities compared to its parent compound.

The primary mechanism of action for 3-Bromo Midodrine, similar to midodrine, involves the stimulation of alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in conditions characterized by low blood pressure, such as orthostatic hypotension.

Pharmacodynamics

  • Vasoconstriction : 3-Bromo Midodrine induces vasoconstriction through alpha-1 receptor activation, which enhances systemic vascular resistance and elevates blood pressure.
  • Cardiac Effects : Unlike some adrenergic agonists, 3-Bromo Midodrine does not stimulate beta-adrenergic receptors, minimizing potential cardiac side effects such as increased heart rate.

Pharmacokinetics

  • Absorption : The compound exhibits high oral bioavailability, with peak plasma concentrations typically reached within 30 to 60 minutes post-administration.
  • Metabolism : The active metabolite, desglymidodrine, is produced through enzymatic cleavage and has a longer half-life than the parent compound.

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety of midodrine and its derivatives in clinical settings:

  • Case Report on Heart Failure :
    • An 81-year-old female with chronic heart failure was treated with midodrine after failing to maintain blood pressure on intravenous noradrenaline. The introduction of midodrine improved her blood pressure stability and allowed for better management of her condition .
  • Efficacy in Neurogenic Orthostatic Hypotension :
    • A multicenter randomized study demonstrated that a dose of 10 mg three times daily significantly improved standing systolic blood pressure in patients with neurogenic orthostatic hypotension, highlighting the effectiveness of midodrine derivatives in managing this condition .
  • Safety Profile :
    • In various studies, side effects were minimal, with headache and palpitations being the most common adverse reactions reported in less than 5% of patients .

Table: Summary of Clinical Studies on Midodrine

Study TypePopulationDosageOutcome MeasuresResults
Randomized Controlled TrialPatients with neurogenic OH10 mg TIDStanding BP, symptoms reliefSignificant increase in BP (22 mmHg)
Case StudyHeart failure patient5 mg TIDBlood pressure stabilityImproved BP; reduced need for IV support
Prospective StudyHFrEF patientsAverage 20.7 mgLVEF improvementIncreased LVEF; reduced hospital admissions

特性

IUPAC Name

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJZPMMIIPJTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。